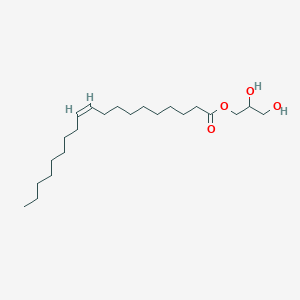
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate is an organic compound that belongs to the class of fatty acid esters It is characterized by a long hydrocarbon chain with a double bond in the Z-configuration and a dihydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl (Z)-nonadec-10-enoate typically involves the esterification of nonadec-10-enoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the dihydroxypropyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as alkyl halides or tosylates can be used for substitution reactions at the hydroxyl groups.
Major Products Formed
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
作用機序
The mechanism of action of 2,3-Dihydroxypropyl (Z)-nonadec-10-enoate involves its interaction with various molecular targets and pathways. The dihydroxypropyl group can form hydrogen bonds with biological molecules, while the hydrophobic hydrocarbon chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
類似化合物との比較
Similar Compounds
9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester: Similar structure with an 18-carbon chain.
9,12-Octadecadienoic acid (Z,Z)-, 2,3-dihydroxypropyl ester: Contains two double bonds in the hydrocarbon chain.
2,3-Dihydroxypropyl (Z)-octadec-9-enoate: Similar structure with an 18-carbon chain and a double bond at the 9th position.
Uniqueness
2,3-Dihydroxypropyl (Z)-nonadec-10-enoate is unique due to its specific chain length and the position of the double bond, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C22H42O4 |
|---|---|
分子量 |
370.6 g/mol |
IUPAC名 |
2,3-dihydroxypropyl (Z)-nonadec-10-enoate |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23/h9-10,21,23-24H,2-8,11-20H2,1H3/b10-9- |
InChIキー |
JRAVTUALWPSLAW-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)OCC(CO)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


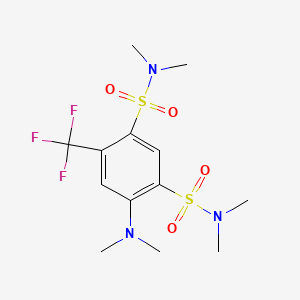
![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)
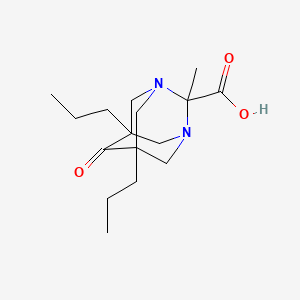

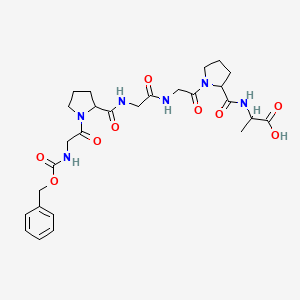

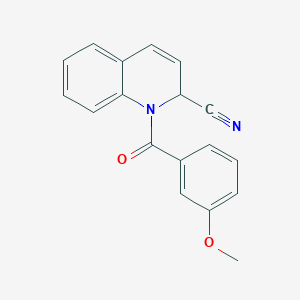
![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)
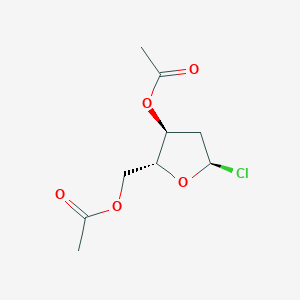
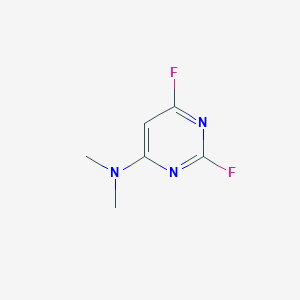

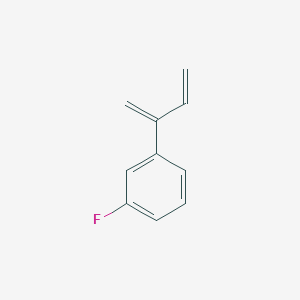
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)
